Disodium 1-lauryl sulfosuccinate
Overview
Description
Disodium 1-lauryl sulfosuccinate is a surfactant that is widely used in various industries such as personal care, pharmaceuticals, and food. It is a water-soluble anionic surfactant that is derived from lauryl alcohol and sulfosuccinic acid. This compound is known for its excellent foaming and emulsifying properties, making it an essential ingredient in many consumer products.
Mechanism Of Action
Disodium 1-lauryl sulfosuccinate acts as a surfactant by reducing the surface tension between two immiscible phases such as oil and water. It forms a monolayer at the interface, which stabilizes the emulsion or foam. The surfactant also has a detergent-like action, which helps in solubilizing hydrophobic compounds. The mechanism of action of disodium 1-lauryl sulfosuccinate has been extensively studied using various techniques such as surface tension measurements, dynamic light scattering, and transmission electron microscopy.
Biochemical And Physiological Effects
Disodium 1-lauryl sulfosuccinate has been shown to have minimal toxicity and is considered safe for use in various consumer products. It is rapidly metabolized in the body and excreted in the urine. However, prolonged exposure to high concentrations of disodium 1-lauryl sulfosuccinate can cause skin irritation and damage to the respiratory system. It is important to use this compound in a well-ventilated area and to wear appropriate protective equipment.
Advantages And Limitations For Lab Experiments
Disodium 1-lauryl sulfosuccinate has several advantages for use in lab experiments. It is readily available, affordable, and has a long shelf life. It is also easy to handle and has a low toxicity profile. However, the surfactant can interfere with certain assays and can affect the stability of some compounds. It is important to carefully consider the use of disodium 1-lauryl sulfosuccinate in lab experiments and to validate the results obtained.
Future Directions
For the use of disodium 1-lauryl sulfosuccinate in scientific research include the development of novel drug delivery systems, metal nanoparticles, and nanocomposites.
Synthesis Methods
Disodium 1-lauryl sulfosuccinate is synthesized by reacting lauryl alcohol with sulfosuccinic acid in the presence of sodium hydroxide. The reaction produces a mixture of mono- and di-esters, which are then separated by fractional crystallization. The di-ester is further hydrolyzed to form disodium 1-lauryl sulfosuccinate. The purity of the final product is determined by various analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Scientific Research Applications
Disodium 1-lauryl sulfosuccinate has been extensively studied for its various applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and microemulsions. These systems have been used for drug delivery, gene therapy, and imaging applications. Disodium 1-lauryl sulfosuccinate has also been used as a dispersant in the preparation of nanocomposites and as a stabilizer in the synthesis of metal nanoparticles.
properties
IUPAC Name |
disodium;5-dodecoxy-5-oxo-4-sulfonatopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-14-24-17(20)15(25(21,22)23)12-13-16(18)19;;/h15H,2-14H2,1H3,(H,18,19)(H,21,22,23);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIPVZDEMRWWQE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CCC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Na2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940601 | |
Record name | Disodium 5-(dodecyloxy)-5-oxo-4-sulfonatopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 1-lauryl sulfosuccinate | |
CAS RN |
19040-44-9 | |
Record name | Disodium lauryl sulfosuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019040449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 5-(dodecyloxy)-5-oxo-4-sulfonatopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DISODIUM 1-LAURYL SULFOSUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H79W63DF3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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